molecular formula C8H8N4O B11787533 3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine

3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine

Cat. No.: B11787533
M. Wt: 176.18 g/mol
InChI Key: BYJJGRYNIXXYQF-UHFFFAOYSA-N
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Description

3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine is a heterocyclic compound that features both a pyridine ring and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine typically involves the formation of the oxadiazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of a suitable precursor, such as an amidoxime, with an appropriate nitrile under acidic or basic conditions . The reaction conditions often include refluxing in a solvent like ethanol or acetonitrile, with catalysts such as zinc chloride or sodium ethoxide .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing automated systems for monitoring and control.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine is unique due to its combination of the pyridine and oxadiazole rings, which confer distinct electronic and steric properties. This makes it particularly versatile for various applications, including drug design and materials science .

Biological Activity

The compound 3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine is part of a class of compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.

The molecular structure of this compound can be represented by the following characteristics:

PropertyValue
Molecular FormulaC8_{8}H8_{8}N4_{4}O
Molecular Weight180.18 g/mol
CAS Number1239748-54-9
LogP2.4056
Polar Surface Area68.293 Ų

Biological Activity Overview

The biological activity of this compound has been explored in several studies, particularly focusing on its anticancer properties and its role as a modulator in various biochemical pathways.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives containing the oxadiazole moiety have shown significant cytotoxic effects against various cancer cell lines:

  • Cytotoxicity : In vitro studies demonstrated that compounds similar to this compound exhibited IC50_{50} values in the sub-micromolar range against human leukemia and breast cancer cell lines (e.g., MCF-7 and U937) .
    Cell LineIC50_{50} (µM)
    MCF-715.63
    U937<0.12
  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of p53 and caspase pathways, suggesting a potential mechanism for its anticancer effects .

Other Biological Activities

Beyond anticancer properties, this compound has been investigated for its role in modulating other biological processes:

  • Metabotropic Glutamate Receptors : Some studies indicate that derivatives may act as allosteric modulators of metabotropic glutamate receptors (mGluRs), which are crucial in neurological processes .
  • Carbonic Anhydrase Inhibition : The compound has also been evaluated for its inhibitory effects on carbonic anhydrases (hCA), with some derivatives demonstrating selective inhibition at nanomolar concentrations .

Case Studies

Several case studies illustrate the diverse applications of this compound:

  • Study on Leukemia Cells : A study published in MDPI demonstrated that oxadiazole derivatives showed enhanced cytotoxicity compared to traditional chemotherapeutics like doxorubicin against leukemia cell lines .
  • Alzheimer's Disease Research : Research focused on the synthesis of oxadiazole derivatives indicated their potential as multifunctional agents for Alzheimer's disease treatment due to their ability to inhibit acetylcholinesterase and modulate amyloid-beta aggregation .

Properties

Molecular Formula

C8H8N4O

Molecular Weight

176.18 g/mol

IUPAC Name

3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine

InChI

InChI=1S/C8H8N4O/c1-5-11-8(13-12-5)6-3-2-4-10-7(6)9/h2-4H,1H3,(H2,9,10)

InChI Key

BYJJGRYNIXXYQF-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)C2=C(N=CC=C2)N

Origin of Product

United States

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